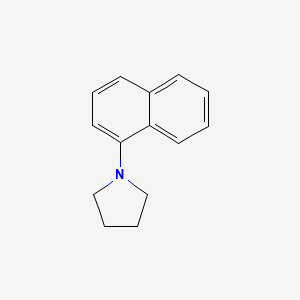

1-(1-Naphthyl)pyrrolidine

Descripción

Significance of Pyrrolidine (B122466) and Naphthalene (B1677914) Moieties in Chemical Research

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry and natural products. researchgate.netwikipedia.orgnih.gov As a five-membered saturated nitrogen heterocycle, its non-planar, three-dimensional structure is a key feature. researchgate.netnih.gov This "pseudorotation" allows for the efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of a molecule. researchgate.netnih.gov The presence of up to four stereogenic carbon atoms in the pyrrolidine ring can lead to numerous stereoisomers, each potentially exhibiting a different biological profile due to varied binding modes with enantioselective proteins. researchgate.net This structural versatility makes pyrrolidine a favored building block in drug discovery, with the U.S. Food and Drug Administration (FDA) having approved numerous drugs containing this ring system. nih.govresearchgate.net Beyond pharmaceuticals, pyrrolidine derivatives are also widely used as ligands for transition metals and as organocatalysts in asymmetric synthesis. researchgate.netnih.gov

The naphthalene moiety, a bicyclic aromatic hydrocarbon, also plays a crucial role in the design of bioactive compounds. researchgate.net Its extended aromatic system and inherent hydrophobicity can significantly influence a molecule's interaction with biological targets. evitachem.com The rigid structure of the naphthalene backbone can enhance stereoselectivity when incorporated into ligands for asymmetric catalysis. Furthermore, the naphthalene structure can confer specific optical properties and contribute to biological activity, making it a valuable component in medicinal chemistry and material science. cymitquimica.com The fusion of a pyrrolidine ring with a naphthalene group, as seen in various research compounds, creates molecules with unique steric and electronic properties. evitachem.com

Historical Context of Pyrrolidine Chemistry Relevant to Naphthyl Derivatives

The study of pyrrolidine chemistry has a rich history, evolving from the investigation of natural alkaloids like nicotine (B1678760) and hygrine, both of which contain the pyrrolidine ring structure. wikipedia.org The systematic exploration of N-acylated heterocyclic compounds in the mid-to-late twentieth century further expanded the field. Advances in synthetic methodologies, particularly in peptide chemistry and lipid biochemistry, led to efficient methods for creating N-acylated pyrrolidine derivatives.

The synthesis of pyrrolidine rings themselves can be achieved through various methods, including the 1,3-dipolar cycloaddition of azomethine ylides, which is a versatile technique for constructing pyrrolidine rings attached to aromatic systems. grafiati.com The industrial preparation of the parent pyrrolidine compound involves the reaction of 1,4-butanediol (B3395766) with ammonia. wikipedia.org

The specific attachment of a naphthyl group to a pyrrolidine ring is typically achieved through nucleophilic aromatic substitution, where a 1-naphthyl halide reacts with pyrrolidine. The development of such synthetic routes has enabled the creation of a wide array of naphthyl-pyrrolidine derivatives for research purposes. Historical efforts in synthesis have focused on creating intermediates for natural products, combinatorial synthesis, and medicinal chemistry, including chiral pyrrolidine analogues. tandfonline.com The synthesis of the parent naphtho[1,2-d]isoxazole, a related heterocyclic system, was first reported via the cyclodehydration of 2-hydroxy-1-naphthaldehyde (B42665) oxime, highlighting the long-standing interest in fused naphthalene-heterocycle systems. mdpi.com

Current Research Trajectories and Academic Relevance of 1-(1-Naphthyl)pyrrolidine

This compound and its derivatives continue to be relevant in contemporary chemical research, primarily serving as building blocks for more complex molecules and as subjects of pharmacological investigation.

Current research indicates that this compound has potential biological activities, particularly through its interaction with neurotransmitter systems. It has been studied for its affinity for dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in addressing neurological disorders. Animal model studies have pointed towards possible antidepressant-like and neuroprotective effects, where it may protect neuronal cells from oxidative stress.

The academic relevance of this compound class is further highlighted by ongoing synthetic efforts. Researchers are developing catalytic asymmetric methods, such as 1,3-dipolar cycloadditions, to produce enantiomerically pure axially chiral naphthylpyrroles. acs.org These chiral compounds are valuable as intermediates in the synthesis of pharmaceuticals and new materials. grafiati.comacs.org For instance, derivatives like (±)-trans-4-(1-Naphthyl)pyrrolidine-3-carboxylic acid hydrochloride are utilized as key intermediates in synthesizing pharmaceuticals targeting neurological disorders and in neuroscience research to understand drug mechanisms. chemimpex.com Furthermore, the optimization of related structures, such as 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives, is being pursued to develop selective androgen receptor modulators (SARMs) with improved pharmacokinetic profiles. nih.gov

The compound's utility extends to coordination chemistry, where the naphthyl group's electron-withdrawing nature enhances the Lewis basicity of the pyrrolidine nitrogen, facilitating the formation of stable metal complexes for use in catalysis.

Below is a table summarizing key properties of this compound and a related derivative.

| Property | This compound | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine |

| CAS Number | 82238-92-4 chemsrc.comchemicalbook.com | 21403-95-2 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₅N chemsrc.comchemicalbook.com | C₁₄H₁₇N sigmaaldrich.com |

| Molecular Weight | 197.28 g/mol chemicalbook.com | 199.29 g/mol sigmaaldrich.com |

| Boiling Point | 347.55 °C at 760 mmHg chemsrc.com | Not available |

| Melting Point | Not available | 82-84 °C sigmaaldrich.com |

| Density | 1.108 g/cm³ chemsrc.com | Not available |

Structure

3D Structure

Propiedades

IUPAC Name |

1-naphthalen-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHPTRUOSXHCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445009 | |

| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82238-92-4 | |

| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 Naphthyl Pyrrolidine and Its Analogs

Direct Synthesis Approaches to 1-(1-Naphthyl)pyrrolidine

Direct synthesis methods provide fundamental access to the this compound core structure. These can be broadly categorized into stepwise routes, where intermediates are isolated, and more streamlined one-pot procedures.

Stepwise Synthetic Routes for this compound Formation

Stepwise syntheses allow for controlled construction of the target molecule. A common and straightforward approach involves the N-alkylation of 1-naphthylamine (B1663977). For instance, the reaction of 1-naphthylamine with 1,4-diiodobutane (B107930) or 1,4-dibromobutane (B41627) serves as a direct method to form the pyrrolidine (B122466) ring by double alkylation of the primary amine.

Another documented route involves the reaction between 1-naphthylamine and 1,4-butanediol (B3395766) over a specific catalyst. While this can be performed in a single step, the stepwise nature involves the initial formation of intermediates on the catalyst surface before cyclization. A high yield of 99% for this compound has been reported using 1-Naphthylamine with 1,4-dichlorobutane (B89584) in the presence of potassium carbonate and N,N-dimethyl acetamide (B32628) at 80°C. chemicalbook.com

One-Pot Synthetic Procedures for Naphthyl-Pyrrolidine Scaffolds

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste. mdpi.com For the construction of complex pyrrolidine scaffolds, including those with naphthyl or related aryl substituents, multicomponent reactions are particularly powerful.

A notable example is the one-pot, three-component condensation reaction used to synthesize 2-hydroxynaphthyl pyrroles. uctm.edu This method involves the reaction of a benzaldehyde (B42025), β-naphthol, and a pyrrolyl benzamide (B126) in the presence of an acid catalyst under solvent-free conditions, offering high yields and short reaction times. uctm.edu While not forming this compound itself, this demonstrates a one-pot strategy for creating complex naphthyl-pyrrolidine systems. The Paal-Knorr pyrrole (B145914) synthesis is another foundational method that can be adapted for one-pot procedures to generate substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine, such as 1-naphthylamine. uctm.edu

Enantioselective Synthesis of Chiral Naphthylpyrrolidine Systems

Creating chiral pyrrolidine derivatives with high enantiomeric purity is crucial, as the biological activity and catalytic efficiency of these molecules are often dependent on their specific stereoisomer. Enantioselective synthesis is dominated by catalytic asymmetric reactions that can generate multiple stereocenters with high control. nih.gov

Catalytic Asymmetric 1,3-Dipolar Cycloaddition Strategies (e.g., Azomethine Ylides)

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most powerful and versatile methods for constructing highly functionalized, enantioenriched pyrrolidines. rsc.orgrsc.org This reaction involves an azomethine ylide (the 1,3-dipole) reacting with a dipolarophile (typically an activated alkene) to form the five-membered pyrrolidine ring. nih.govmdpi.com The key to its success in asymmetric synthesis is the use of chiral catalysts that control the facial selectivity of the cycloaddition, allowing for the generation of up to four stereocenters in a single step. nih.gov

This strategy is highly modular, as the structure of the final pyrrolidine can be varied by changing the components: the amino acid precursor for the azomethine ylide, the aldehyde, and the dipolarophile. nih.gov The development of numerous well-defined chiral catalytic systems has enabled this method to become highly efficient, affording excellent diastereo- and enantioselectivities. rsc.org

Metal-Catalyzed Asymmetric Cycloaddition Reactions (e.g., Cu(I)/Fesulphos, Palladium)

The enantioselectivity of 1,3-dipolar cycloadditions is typically achieved by using a chiral metal-ligand complex as the catalyst. nih.gov Copper and palladium complexes have proven to be particularly effective.

Cu(I)/Fesulphos Catalysis: A highly successful catalytic system involves the use of a copper(I) salt in combination with a chiral ferrocenyl-based P,S-ligand known as Fesulphos. This complex is exceptionally efficient in catalyzing the 1,3-dipolar cycloaddition of azomethine ylides. Research has demonstrated that this system can produce axially chiral 2-naphthylpyrroles, which are derived from the oxidation of intermediate pyrrolidine adducts. nih.gov The initial cycloaddition step proceeds with excellent yields and high enantioselectivities. nih.gov The effectiveness of this catalyst is highlighted by its ability to operate at low catalyst loadings with a broad scope of substrates.

| Azomethine Ylide Precursor | Dipolarophile | Yield of Pyrrolidine Adduct | Enantiomeric Excess (ee) |

|---|---|---|---|

| Iminoester from 2-methyl-1-naphthaldehyde | Methyl Maleimide | 87% | 87% ee |

| Iminoester from 2-methoxy-1-naphthaldehyde | N-Phenylmaleimide | 95% | 94% ee |

| Iminoester from 2-bromo-1-naphthaldehyde | N-Phenylmaleimide | 91% | 92% ee |

Palladium Catalysis: Palladium catalysts are also prominent in the synthesis of chiral pyrrolidines, particularly through asymmetric [3+2] cycloaddition reactions. These reactions often involve the use of trimethylenemethane (TMM) precursors with imines. While direct application to this compound is less commonly cited, the principles are broadly applicable for creating substituted pyrrolidines. The success of these reactions hinges on the design of the chiral ligand attached to the palladium center, which orchestrates the stereochemical outcome of the C-C bond-forming steps.

Chiral Ligand-Mediated Approaches for Naphthylpyrrolidine Derivatives

The development of novel chiral ligands is central to advancing metal-catalyzed asymmetric synthesis. The structure of the ligand directly influences the steric and electronic environment of the metal's catalytic center, which in turn governs the enantioselectivity of the reaction.

Beyond the Fesulphos ligand used with copper, a variety of other chiral ligands have been designed and employed. Pyrrolidine-based molecules, often derived from the chiral pool starting material (S)-proline, are themselves frequently used as highly effective chiral ligands and organocatalysts. lookchem.comunibo.it For instance, pyrrolidine derivatives featuring β-amino alcohol moieties have been successfully used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. lookchem.com

Diastereoselective Synthesis in Naphthyl-Pyrrolidine Frameworks

Achieving stereochemical control is paramount in modern synthetic chemistry. For naphthyl-pyrrolidine frameworks, diastereoselective synthesis is primarily accomplished through cycloaddition reactions, where the facial selectivity is directed by chiral auxiliaries, catalysts, or existing stereocenters.

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.orgacs.org The diastereoselectivity of these reactions can be finely tuned. For instance, the reaction of an azomethine ylide derived from a naphthyl iminoester with an alkene can be catalyzed by a chiral metal complex, such as a Cu(I)/Fesulphos system, to yield highly functionalized pyrrolidines. nih.gov This approach has been successfully applied to the atroposelective synthesis of axially chiral naphthylpyrroles, where a chiral pyrrolidine intermediate is formed with excellent diastereoselectivity and enantioselectivity. The stereochemical outcome is dictated by the catalyst and the substituents on both the ylide and the dipolarophile. nih.gov

In a notable study, the cycloaddition of an azomethine ylide with (E)-alkenes like fumarate (B1241708) resulted in pyrrolidine adducts with almost complete endo diastereoselectivity and excellent enantioselectivity (up to 98% ee). nih.gov The presence of a bulky N-substituent on the pyrrolidine can further influence the stereochemical course of subsequent reactions, a principle known as central-to-axial chirality transfer. nih.gov

Another strategy involves the use of chiral auxiliaries, such as the N-tert-butanesulfinyl group. When attached to a 1-azadiene, this group acts as a potent stereodirecting element in [3+2] cycloadditions with azomethine ylides. This methodology allows for the synthesis of densely substituted pyrrolidines with up to four stereogenic centers, often with high regio- and diastereoselectivities. acs.org The absolute configuration of the final pyrrolidine is induced by the stereochemistry of the sulfinyl group. acs.org

Three-component reactions also offer a pathway to diastereomerically enriched pyrrolidines. The Ytterbium triflate (Yb(OTf)₃) catalyzed reaction of aldehydes, amines (such as 1-naphthylamine), and 1,1-cyclopropanediesters generates highly substituted pyrrolidines. This method often shows high diastereoselectivity, favoring a cis relationship between the substituents at the 2- and 5-positions of the pyrrolidine ring. organic-chemistry.org

Table 1: Comparison of Diastereoselective Methods for Pyrrolidine Synthesis This interactive table summarizes key features of the discussed synthetic strategies.

| Method | Key Reagents | Catalyst/Auxiliary | Typical Selectivity | Reference |

| [3+2] Cycloaddition | Naphthyl iminoester, Alkene | Chiral Cu(I)/Ligand Complex | High diastereoselectivity and enantioselectivity (up to 98% ee) | nih.gov |

| [3+2] Cycloaddition | N-sulfinylazadiene, Azomethine ylide | N-tert-butanesulfinyl group | High diastereoselectivity, controlled by auxiliary | acs.org |

| Three-Component Reaction | Aldehyde, Amine, Cyclopropanediester | Yb(OTf)₃ | High diastereoselectivity (favors cis 2,5-substitution) | organic-chemistry.org |

Derivatization and Functionalization Strategies for this compound

Once the core this compound structure is assembled, its derivatization and functionalization are crucial for creating analogs with diverse properties. Strategies can target either the pyrrolidine ring or the naphthalene (B1677914) moiety.

Functionalizing the pyrrolidine ring, especially at the α-position to the nitrogen, enhances molecular complexity. A direct approach is the redox-neutral α-functionalization. This method involves the in situ generation of an iminium ion from the pyrrolidine, which is then trapped by a suitable nucleophile. rsc.orgnih.gov For an N-aryl pyrrolidine, this allows for the one-step synthesis of α-aryl-substituted pyrrolidines by reacting the parent compound with an oxidizing agent, like a quinone monoacetal, in the presence of a base and an aromatic nucleophile. rsc.orgnih.gov

Another powerful technique is the enantioselective lithiation of an N-protected pyrrolidine, followed by quenching with an electrophile. Using a chiral ligand, such as a sparteine-like diamine, in conjunction with an organolithium reagent (e.g., sec-butyllithium) can achieve deprotonation at one of the α-carbons with high enantioselectivity (er up to 95:5). nih.gov While typically performed on N-Boc protected pyrrolidines, this principle can be extended to N-aryl systems to introduce a wide array of functional groups stereoselectively. nih.gov

Furthermore, the pyrrolidine ring can be constructed with pre-installed functional groups. For example, a nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles can build functionalized 2,4-disubstituted pyrrolidines through a 5-endo-trig cyclization. acs.org

The naphthalene ring of this compound is susceptible to modification, primarily through electrophilic aromatic substitution (EAS). The pyrrolidinyl group is an activating, ortho-, para- directing group. In the context of the 1-naphthyl system, this directs incoming electrophiles to the C2 and C4 positions of the naphthalene ring. The C4 position is generally favored due to reduced steric hindrance. stackexchange.com Standard EAS reactions such as nitration (HNO₃, H₂SO₄), halogenation (Br₂, FeBr₃), and Friedel-Crafts acylation (RCOCl, AlCl₃) can be used to introduce a variety of substituents onto the aromatic core. pearson.comlibretexts.org The reactivity of naphthalene is higher than that of benzene, allowing these reactions to proceed under relatively mild conditions. libretexts.org

Directed ortho-metalation (DoM) provides an alternative and highly regioselective strategy. While the pyrrolidinyl nitrogen itself is not a strong directing group for lithiation, related functional groups introduced onto the naphthalene ring can direct organolithium reagents to specific adjacent positions. By analogy with other N-aryl systems, a suitably placed directing group could enable lithiation at a specific position on the naphthalene ring, followed by quenching with an electrophile to introduce functionality with absolute regiocontrol. mdpi.com

Table 2: Regioselectivity in Electrophilic Substitution of 1-Naphthyl Systems This interactive table outlines the preferred positions for electrophilic attack on the 1-substituted naphthalene ring.

| Position | Electronic Activation | Steric Hindrance | Typical Outcome | Reference |

| C4 (peri) | High (para to -NR₂) | Low | Major product in many EAS reactions | stackexchange.com |

| C2 (ortho) | High (ortho to -NR₂) | Moderate | Possible minor product | stackexchange.com |

| C5, C7 | Moderate | Low | Minor products, less activated ring | libretexts.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov These reactions are ideal for rapidly generating libraries of complex molecules. Precursors to this compound, most notably 1-naphthylamine, are excellent substrates for various MCRs. nih.gov

The Ugi four-component reaction (U-4CR) is a prominent example, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. By employing 1-naphthylamine as the amine component, complex peptidomimetic structures bearing the 1-naphthyl group can be synthesized in a single step. nih.govresearchgate.net

Similarly, the Passerini three-component reaction (P-3CR) involves an amine, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the classical Passerini reaction does not directly use an amine, related isocyanide-based MCRs can incorporate 1-naphthylamine or its isocyanide derivative. These reactions provide rapid access to functionalized scaffolds that can be further elaborated to form pyrrolidine rings or other heterocyclic systems. nih.gov

These MCR strategies offer a divergent approach to complex naphthyl-pyrrolidine analogs, where the core structure is assembled alongside various functional groups derived from the other components in the reaction. This high degree of atom economy and operational simplicity makes MCRs a powerful tool in modern synthetic chemistry. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 1 Naphthyl Pyrrolidine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of 1-(1-Naphthyl)pyrrolidine systems in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments offer a comprehensive understanding of the molecular framework.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms in the molecule. ipb.ptprinceton.edu

COSY (Correlated Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edu In the context of this compound, COSY spectra would show correlations between adjacent protons on the pyrrolidine (B122466) ring and within the naphthyl ring system, confirming their respective spin systems. uni-regensburg.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of whether they are connected by chemical bonds. princeton.edu This is particularly useful for determining the relative orientation of the naphthyl and pyrrolidine rings. For instance, NOE effects between specific protons of the naphthyl group and the pyrrolidine ring can establish their spatial proximity. uni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. princeton.edu It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, HSQC would link each proton on the pyrrolidine and naphthyl rings to its corresponding carbon atom. ipb.ptru.nl

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms, typically over two to four bonds. princeton.edu This is crucial for establishing the connectivity between different structural fragments. For example, HMBC can show correlations from the protons on the pyrrolidine ring to the carbon atoms of the naphthyl group, and vice-versa, confirming the N-C bond between the two moieties. ipb.ptru.nl

A combination of these 2D NMR experiments allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives. ru.nlresearchgate.net

NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, is a powerful method for determining the stereochemistry and preferred conformation of this compound systems in solution.

In derivatives of this compound, the pyrrolidine ring can adopt various conformations, such as an envelope or a twist form. researchgate.net The coupling constants between the protons on the pyrrolidine ring can provide information about the dihedral angles and thus the ring's puckering.

Furthermore, ¹H NMR studies on related 1-aryl-2,5-pyrrolidinediones have shown that the rotation around the nitrogen-aryl bond is restricted. researchgate.net This restricted rotation is due to the steric hindrance between the two ring systems, which are not coplanar. Molecular mechanics calculations suggest a dihedral angle of 50–65° between the pyrrolidinedione and naphthyl rings to minimize steric interactions. researchgate.net This rotational barrier can lead to complex NMR spectra, as the four aliphatic protons of the pyrrolidine ring may exist in different chemical environments. researchgate.net Dynamic NMR spectroscopy can be employed to study the thermodynamics of such conformational exchanges. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray diffraction studies on derivatives of this compound have revealed detailed information about their conformational preferences in the solid state.

In many structures containing a pyrrolidine ring, it adopts either an envelope or a twist conformation. researchgate.netnih.govnih.govnih.govnih.gov For instance, in one derivative, the pyrrolidine ring was found in an envelope conformation, where one carbon atom deviates significantly from the plane formed by the other four atoms. nih.govnih.gov In another case, a twist conformation was observed. nih.govnih.gov

The dihedral angle between the naphthyl ring system and the pyrrolidine ring is a key conformational parameter. In the crystal structure of a related compound, the plane of the naphthyl ring system and the pyrrolidine ring are tilted by an angle of 55.86 (5)°. researchgate.net In another derivative, the dihedral angle between the naphthyl and a phenyl ring was found to be 73.32 (6)°. nih.gov These angles are influenced by the steric bulk of the substituents and the packing forces within the crystal.

| Compound Derivative | Pyrrolidine Ring Conformation | Dihedral Angle (Naphthyl-Pyrrolidine) | Reference |

| Naphthyl-spiro-pyrrolidine derivative | Envelope | 55.86 (5)° | researchgate.net |

| 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol | Twist | - | nih.gov |

| Spiro-pyrrolidine with indanedione and naphthyl groups | Envelope | 58.9° (Naphthyl-Indanedione) | nih.gov |

| Spiro derivative with acenaphthylene (B141429) and chromeno[3,4-a]indolizine | Twisted | - | nih.gov |

Table 1: Selected Crystallographic Data for this compound Derivatives

The crystal packing of this compound derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking.

Hydrogen Bonding: In derivatives containing suitable functional groups, both intramolecular and intermolecular hydrogen bonds are observed. For example, in 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol, a strong intramolecular O—H···N hydrogen bond stabilizes the molecular conformation. nih.gov Intermolecular C—H···O hydrogen bonds are also common, linking molecules into chains or more complex networks. nih.govnih.gov

C-H···π Interactions: Weak C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also frequently observed and play a role in the crystal packing. nih.govnih.govnih.gov

These interactions collectively determine the supramolecular architecture of these compounds in the solid state. scispace.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. d-nb.inforesearchgate.netresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the regions of the molecule involved in different types of contacts.

By providing a quantitative measure of these weak interactions, Hirshfeld surface analysis aids in understanding the principles of crystal engineering and can help in the design of new molecular solids with desired properties. d-nb.inforesearchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of synthesized compounds like this compound. It provides critical information for confirming the molecular weight and for identifying and quantifying impurities.

Molecular Structure Confirmation

The molecular formula of this compound is C₁₄H₁₅N, corresponding to a calculated molecular weight of approximately 197.28 g/mol . In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is expected to be detected as its protonated molecule, [M+H]⁺. This would result in a molecular ion peak at a mass-to-charge ratio (m/z) of approximately 198.29.

However, some sources report a molecular ion peak at m/z 211 [M+H]⁺ for this compound. This value deviates from the expected m/z based on the compound's chemical formula. In contrast, a structurally related compound, 1-(3,4-dihydronaphthalen-1-yl)pyrrolidine, which has a molecular formula of C₁₄H₁₇N and a molecular weight of 199.29 g/mol , shows a molecular ion peak at m/z 199. nih.gov Another related dione, 1-(naphthalen-1-yl)pyrrolidine-2,4-dione (B2672384) (C₁₄H₁₁NO₂), shows a predicted [M+H]⁺ peak at m/z 226.08626. uni.lu These examples underscore the expected correlation between molecular formula and the [M+H]⁺ peak.

The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic fragments. Due to the stable aromatic system, a strong molecular ion peak should be observed. naturalproducts.net Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines, which would lead to the loss of alkyl radicals from the pyrrolidine ring. libretexts.org The fragmentation would also likely yield ions corresponding to the naphthyl group (m/z 127) and the pyrrolidine ring. For instance, the GC-MS analysis of a more complex related molecule, 1-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one, shows major peaks at m/z 126 and 127, which are indicative of the naphthyl moiety. nih.gov

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Calculated MW ( g/mol ) | Expected [M+H]⁺ (m/z) | Observed/Reported Ion Peaks (m/z) | Source |

| This compound | C₁₄H₁₅N | 197.28 | ~198.29 | 211 [M+H]⁺ | |

| 1-(3,4-dihydronaphthalen-1-yl)pyrrolidine | C₁₄H₁₇N | 199.29 | ~200.30 | 199 (M⁺), 198, 170 | nih.gov |

| 1-(naphthalen-1-yl)pyrrolidine-2,4-dione | C₁₄H₁₁NO₂ | 225.24 | ~226.09 | 226.08626 [M+H]⁺ (Predicted) | uni.lu |

Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and quality control, and mass spectrometry, particularly when hyphenated with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is the primary tool for this purpose. These methods allow for the separation, detection, identification, and quantification of impurities, even at trace levels.

For a substance like this compound, potential organic impurities could arise from several sources:

Starting Materials: Unreacted 1-naphthyl halides or pyrrolidine.

Intermediates: Partially reacted intermediates.

By-products: Products from side reactions, such as the formation of isomers or oxidized derivatives like naphthalen-1-yl-pyrrolidin-2-one.

Degradation Products: Compounds formed by the degradation of the final product under storage or processing conditions.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides high mass accuracy, enabling the determination of the elemental composition of an unknown impurity, which is a significant step in its structural elucidation.

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Characterization

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FTIR spectrum would be characterized by several key absorption bands.

Based on the analysis of related structures, the following vibrational modes are expected:

Aromatic C-H Stretching: The C-H bonds on the naphthalene (B1677914) ring would exhibit stretching vibrations typically in the region of 3100-3000 cm⁻¹. mdpi.com

Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine ring would show characteristic stretches in the 2975-2850 cm⁻¹ range. mdpi.com A study on a related compound, 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, assigned aliphatic C-H stretching bands at 2974 cm⁻¹ and 2874 cm⁻¹. mdpi.com

Aromatic C=C Stretching: The carbon-carbon double bonds within the naphthalene ring would produce a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. mdpi.com For example, bands at 1618 cm⁻¹ and 1588 cm⁻¹ have been assigned to aromatic C=C stretching in a related naphthyl-pyrrolidine system. mdpi.com

C-N Stretching: The stretching of the C-N bond connecting the pyrrolidine nitrogen to the naphthyl ring would appear in the fingerprint region, typically around 1350-1250 cm⁻¹.

In synthetic chemistry, FTIR is a valuable tool for reaction monitoring. For instance, in the synthesis of this compound from a 1-naphthyl halide, the disappearance of the carbon-halogen (C-X) stretching band, which typically appears in the 800–500 cm⁻¹ range, can confirm that the substitution reaction has gone to completion.

Raman Spectroscopy

Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the aromatic naphthalene ring.

Key expected Raman bands include:

Ring Breathing Modes: The symmetric expansion and contraction of the naphthalene ring would produce strong and sharp Raman signals, which are highly characteristic of the aromatic system.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring would also be visible.

Pyrrolidine Ring Vibrations: The skeletal vibrations of the pyrrolidine ring would also contribute to the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Structural Moiety | Source/Analogy |

| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 | Naphthalene Ring | mdpi.com |

| Aliphatic C-H Stretch | FTIR/Raman | 2975 - 2850 | Pyrrolidine Ring | mdpi.com |

| Aromatic C=C Stretch | FTIR/Raman | 1650 - 1450 | Naphthalene Ring | mdpi.com |

| C-N Stretch | FTIR | 1350 - 1250 | Naphthyl-Pyrrolidine Linkage | General IR Correlation |

Computational and Theoretical Investigations of 1 1 Naphthyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 1-(1-Naphthyl)pyrrolidine, from its three-dimensional structure to its spectroscopic signatures.

The geometry of this compound is primarily governed by the steric strain between the pyrrolidine (B122466) ring and the naphthalene (B1677914) system. A significant factor is the peri-interaction, which is the steric repulsion between the substituent at the C1 position (the pyrrolidine ring) and the hydrogen atom at the C8 position of the naphthalene ring mdpi.comresearchgate.net.

To minimize this steric clash, the pyrrolidine ring is forced to twist out of the plane of the naphthalene ring. DFT geometry optimization calculations predict that the dihedral angle between the plane of the naphthalene ring and the mean plane of the pyrrolidine ring is significantly non-zero, approaching perpendicularity mdpi.com. This twisting is a dominant feature of the molecule's structure.

Furthermore, the pyrrolidine ring itself is not planar and can adopt several puckered conformations, most commonly the "envelope" and "twist" forms researchgate.net. The interplay between the pyrrolidine pucker and the rotation around the C-N bond connecting the two ring systems gives rise to several possible conformers. DFT calculations can identify these stable conformers and rank them by their relative energies, providing insight into which shapes the molecule is most likely to adopt at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers This table presents plausible theoretical values for the primary conformers based on DFT calculations typical for N-aryl pyrrolidines.

| Conformer | Pyrrolidine Pucker | C8-C1-N-C2 Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | ~85° | 0.00 |

| 2 | Twist | ~88° | 0.45 |

Electronic Structure and Charge Distribution Analysis

The electronic structure of this compound is characterized by the interaction between the extensive π-electron system of the naphthalene moiety and the nitrogen lone pair of the pyrrolidine ring. However, due to the sterically enforced twist between the two rings, the orbital overlap and electronic conjugation are significantly reduced researchgate.net.

Analysis of the frontier molecular orbitals (FMOs) using DFT provides critical information about the molecule's reactivity.

Highest Occupied Molecular Orbital (HOMO): The HOMO is typically localized on the electron-rich parts of the molecule. For this compound, the HOMO would have significant contributions from both the naphthalene π-system and the nitrogen lone pair, making this region the primary site for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally distributed across the aromatic naphthalene ring system, which can act as an electron acceptor in chemical reactions mdpi.comnih.gov.

Charge distribution analysis, often visualized with a Molecular Electrostatic Potential (MEP) map, reveals the centers of positive and negative charge. In this compound, the MEP would show a region of high electron density (negative potential) localized around the nitrogen atom, identifying it as a primary nucleophilic and hydrogen-bond accepting site. The aromatic protons and, to a lesser extent, the pyrrolidine protons would exhibit positive potential nih.govtandfonline.com.

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to interpret and verify experimental data researchgate.netnih.gov.

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) nih.govmdpi.com. For this compound, calculations would predict distinct signals for the aromatic naphthalene protons and the aliphatic pyrrolidine protons. Due to the restricted rotation around the C-N bond caused by steric hindrance, the methylene protons on the pyrrolidine ring may become chemically non-equivalent (diastereotopic), leading to more complex splitting patterns in the ¹H NMR spectrum than might be expected for a freely rotating system mdpi.com.

IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning specific vibrational modes to the observed experimental bands. For this compound, key predicted vibrations would include aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and the C-N stretching vibration at lower wavenumbers dntb.gov.uaresearchgate.net.

Table 2: Predicted Key Vibrational Frequencies for this compound This table presents representative theoretical vibrational frequencies based on DFT calculations for molecules with similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds on the naphthalene ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H bonds on the pyrrolidine ring |

| Aromatic C=C Stretch | 1580, 1510, 1460 | In-plane stretching of carbon-carbon bonds in the naphthalene ring |

Molecular Mechanics and Dynamics Simulations

While DFT provides a static, minimum-energy picture, molecular mechanics and dynamics (MD) simulations offer a view into the molecule's behavior over time, including its flexibility and interactions with its environment nih.govacs.org.

MD simulations can be used to explore the conformational space of this compound more extensively than static DFT calculations. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformers, such as the puckering of the pyrrolidine ring and rotation around the C-N bond cam.ac.uk.

The data from these simulations can be used to construct a conformational energy landscape, a map that shows the relative energies of all possible shapes of the molecule core.ac.ukresearchgate.net. For this compound, this landscape would likely feature several distinct energy wells corresponding to the stable, twisted conformers. The height of the energy barriers between these wells determines the rate at which the molecule can switch between different conformations.

The relative depths of the wells in the energy landscape indicate the thermodynamic stability of the different conformers. The conformer residing in the deepest well is considered the most stable. MD simulations allow for the study of the dynamic equilibrium between these states.

MD can also be used to simulate this compound in the presence of solvent molecules, providing insight into its interaction dynamics researchgate.netnih.gov. Such simulations can reveal the structure of the solvent shell around the molecule, showing how polar solvents like water might interact with the nitrogen atom, while nonpolar solvents would be attracted to the large, hydrophobic naphthalene surface. This information is crucial for understanding the molecule's solubility and how it behaves in a realistic chemical environment.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. In the context of this compound, molecular docking studies can elucidate how this molecule interacts with various biological receptors at the atomic level. While specific docking studies targeting this compound are not extensively detailed in the available literature, the principles can be understood by examining studies on related pyrrolidine and naphthyl-containing compounds. mdpi.comnih.gov These studies emphasize that variations in the molecular architecture of such derivatives are critical for their biological activity. mdpi.com

Binding affinity predicts the strength of the interaction between a ligand, such as this compound, and its target receptor. This is quantified using scoring functions that estimate the free energy of binding, typically expressed in kcal/mol. A lower (more negative) value indicates a stronger and more stable interaction.

Virtual screening approaches, including molecular docking, are instrumental in predicting these binding affinities, allowing researchers to prioritize compounds for further experimental testing. nih.gov For example, in studies of various pyrrolidine derivatives targeting pancreatic lipase, binding energies were found to vary, with some compounds showing strong affinity. One such derivative demonstrated a binding energy of -8.24 kcal/mol, indicating a potent interaction. mdpi.com Naphthyl derivatives have also been identified as potential inhibitors of enzymes like the papain-like protease (PLpro) of SARS-CoV, where the polarizability of the naphthyl group modulates binding affinity. nih.gov

For this compound, a hypothetical docking study would calculate the binding energy based on intermolecular forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the receptor's active site.

Table 1: Representative Binding Affinity Scores for Pyrrolidine Derivatives This table presents sample binding energy data from docking studies of various pyrrolidine derivatives against a target enzyme, illustrating the range of predicted affinities.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Pyrrolidine Derivative A | Pancreatic Lipase | -8.24 |

| Pyrrolidine Derivative B | Pancreatic Lipase | -7.90 |

| Pyrrolidine Derivative C | Pancreatic Lipase | -7.55 |

| Pyrrolidine Derivative D | Pancreatic Lipase | -7.12 |

Note: The data in this table is illustrative of pyrrolidine derivatives and not specific to this compound.

Beyond predicting binding energy, molecular docking identifies the specific interactions that anchor a ligand within a receptor's binding pocket. These "hotspots" are regions with key amino acid residues that contribute significantly to the binding affinity.

For a molecule like this compound, key interactions would likely involve:

Hydrophobic Interactions: The large, aromatic naphthyl group is expected to form significant hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, tryptophan, and leucine. The pyrrolidine ring can also contribute to these interactions.

Hydrogen Bonding: While the this compound structure itself lacks strong hydrogen bond donors, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. nih.gov It can potentially form hydrogen bonds with donor residues like serine, threonine, or asparagine in a receptor's active site.

In docking studies of related compounds, the hydroxamate group of certain pyrrolidine derivatives was shown to chelate catalytic zinc ions in metalloproteinases, while arylsulfonyl groups formed hydrogen bonds with amino acid residues. nih.gov Similarly, studies on naphthyl derivatives targeting PLpro revealed that the naphthyl moiety binds within specific subsites of the enzyme (S3-S4), inducing conformational changes that render the active site non-functional. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses for Intramolecular Interactions

QTAIM and NBO are theoretical methods used to analyze the electron density and bonding characteristics within a molecule, providing deep insights into its stability and electronic structure.

The Quantum Theory of Atoms in Molecules (QTAIM) defines chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgwiley-vch.de This analysis allows for the calculation of properties on a per-atom basis by partitioning the molecule into atomic "basins". wiley-vch.de Key features identified by QTAIM include bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), characterize the nature of the chemical bond (e.g., covalent vs. ionic).

For this compound, QTAIM analysis would be used to:

Characterize the C-N bond between the naphthyl and pyrrolidine moieties.

Differentiate the aromatic C-C bonds within the naphthyl ring from the single C-C bonds in the saturated pyrrolidine ring.

Analyze the strength and nature of C-H bonds throughout the molecule.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. materialsciencejournal.org This method provides a quantitative measure of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). materialsciencejournal.orgresearchgate.net A higher E(2) value indicates a stronger interaction.

In this compound, NBO analysis could reveal:

Hyperconjugative Interactions: Electron delocalization from the nitrogen lone pair (LP) orbital into the antibonding π* orbitals of the naphthyl ring. This LP(N) → π*(C-C) interaction would indicate electronic communication between the pyrrolidine ring and the aromatic system.

Delocalization from σ(C-H) or σ(C-C) bonds of the pyrrolidine ring into adjacent empty antibonding orbitals (σ*).

The hybridization of the atomic orbitals, confirming the sp² character of the naphthyl carbons and the sp³ character of the pyrrolidine carbons and nitrogen.

Table 2: Representative NBO Analysis of Donor-Acceptor Interactions This table illustrates the type of data obtained from an NBO analysis, showing hypothetical stabilization energies for key intramolecular interactions in a related molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C1-C2) | 5.50 |

| σ (C-H) | σ* (C-N) | 2.15 |

| σ (C-C) | σ* (C-N) | 3.40 |

| π (C1-C2) | π* (C3-C4) | 20.10 |

Note: This data is representative and serves to illustrate the outputs of an NBO analysis. LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are antibonding orbitals.*

These computational methods provide a detailed understanding of the electronic properties of this compound, which ultimately governs its chemical behavior and interactions with biological targets.

Structure Activity Relationship Sar Studies of 1 1 Naphthyl Pyrrolidine Derivatives

Influence of Pyrrolidine (B122466) Ring Substitutions on Biological Activity

The pyrrolidine ring is a versatile scaffold in drug discovery, in part due to its three-dimensional nature and the potential for introducing stereocenters. nih.gov Substitutions on the pyrrolidine ring of 1-(1-naphthyl)pyrrolidine derivatives can significantly modulate their biological activity by altering their size, shape, polarity, and hydrogen bonding capacity, which in turn affects their interaction with biological targets.

Research on various classes of pyrrolidine derivatives has established several general SAR principles regarding ring substitution:

Position of Substitution: The specific carbon atom on the pyrrolidine ring where a substituent is placed (C2, C3, C4, or C5) is critical. For instance, in some series of compounds, substitution at the C3 position has been shown to be more favorable for activity than at other positions. nih.gov

Nature of the Substituent: The physicochemical properties of the substituent are paramount. Small, lipophilic groups may enhance binding to hydrophobic pockets in a target protein, while polar groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) can form key interactions with receptor sites. For example, SAR studies on pyrrolidine sulfonamides revealed that meta-substituted phenyl groups at a specific position led to improved biological activity. nih.gov

While direct SAR studies on this compound are not extensively detailed in the provided results, these general principles derived from other pyrrolidine-containing molecules are highly applicable. The introduction of substituents on the pyrrolidine ring would need to be carefully considered in relation to the bulky naphthyl group to optimize interactions with a specific biological target.

| Position of Substitution on Pyrrolidine Ring | General Influence on Biological Activity (based on related scaffolds) | Potential Substituents |

|---|---|---|

| C2 | Can influence basicity and steric interactions near the nitrogen-naphthalene linkage. nih.gov | Small alkyl groups, carboxyl groups (proline analogues) |

| C3 | Often a key position for introducing groups to interact with specific receptor pockets. Activity is highly sensitive to substituent type. nih.gov | Phenyl, substituted phenyl, isopropyl, benzhydryl groups. nih.gov |

| C4 | Substitutions can affect the ring's pucker and the spatial orientation of other substituents. The stereochemistry is often crucial. nih.gov | Hydroxy, amino, small alkyl groups |

Role of Naphthalene (B1677914) Moiety Modifications in Pharmacological Profiles

The naphthalene moiety of this compound is a large, lipophilic, and aromatic system that typically engages in hydrophobic and π-stacking interactions with biological targets. Modifications to this part of the scaffold can drastically alter the pharmacological profile by affecting binding affinity, selectivity, and metabolic stability.

Key modification strategies for the naphthalene ring include:

Positional Isomerism: Moving the pyrrolidine connection from the 1-position to the 2-position of the naphthalene ring would significantly change the vector and angle of the pyrrolidine ring relative to the aromatic system, likely leading to a different pharmacological profile.

Ring Substitution: Introducing substituents onto the naphthalene ring can modulate its electronic and steric properties. Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions can influence binding affinity and metabolic pathways.

Bioisosteric Replacement: A common strategy in medicinal chemistry is to replace a functional group or moiety with another that has similar physical or chemical properties, known as a bioisostere. nih.gov Replacing the naphthalene ring with other bicyclic aromatic or heteroaromatic systems (e.g., quinoline, isoquinoline, benzofuran, indole) can improve properties like solubility, reduce toxicity, or alter receptor selectivity. For example, benzazaborinines have been successfully used as bioisosteric replacements for naphthalene in compounds like propranolol, maintaining comparable potency and ADME-tox profiles. researchgate.netnih.gov

| Modification Strategy | Example | Potential Impact on Pharmacological Profile |

|---|---|---|

| Positional Isomerism | 1-(2-Naphthyl)pyrrolidine | Altered spatial orientation, potentially changing receptor selectivity or affinity. |

| Ring Substitution | 4-Methoxy-1-(1-naphthyl)pyrrolidine | Modified electronic properties and potential for new hydrogen bond interactions, affecting potency and metabolism. |

| Bioisosteric Replacement | 1-(Quinolin-5-yl)pyrrolidine | Changes in polarity, solubility, and hydrogen bonding potential, which can improve pharmacokinetic properties and create novel intellectual property. nih.gov |

Stereochemical Effects on Biological Potency and Selectivity (e.g., Enantiomers, Diastereomers)

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the stereochemistry of a drug molecule is a critical factor in its pharmacological activity. nih.gov For this compound derivatives, the introduction of one or more chiral centers, typically on the pyrrolidine ring, results in stereoisomers (enantiomers and diastereomers) that can exhibit markedly different biological properties. nih.gov

Enantiomers: A molecule with a single chiral center exists as a pair of enantiomers (non-superimposable mirror images). One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired response, while the other (the distomer) may be significantly less active or inactive. nih.gov In some cases, the distomer might contribute to undesirable side effects or have a different activity altogether. The differential binding is due to the three-point attachment model, where one enantiomer can achieve the necessary multiple interactions with the chiral receptor surface while the other cannot. nih.gov

Diastereomers: Molecules with two or more chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images. Diastereomers have different physical properties and can have vastly different spatial arrangements of their substituents. This leads to distinct differences in how they can interact with a biological target, resulting in variations in potency and selectivity. nih.gov For instance, studies on fenoterol (B1672521) stereoisomers showed that chirality significantly affects binding kinetics, affinity, and agonist activity at the β2-adrenoceptor. nih.gov

The synthesis of single stereoisomers (asymmetric synthesis) is therefore a key goal in the development of chiral pyrrolidine-based drugs to maximize therapeutic benefit and minimize potential adverse effects. mappingignorance.orgmdpi.com The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, allowing for the creation of specific stereocenters. mappingignorance.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthylpyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scispace.com For naphthylpyrrolidine derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby guiding the design of more potent and selective compounds and prioritizing synthetic efforts.

The QSAR process typically involves:

Data Set: A collection of this compound analogues with experimentally determined biological activities (e.g., IC₅₀, Kᵢ).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated, representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters, and topological indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional visualization of the SAR. nih.govresearchgate.net These models generate contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen-bonding character are favorable or unfavorable for activity. nih.gov Such models for naphthylpyrrolidine derivatives would reveal key interaction points on both the pyrrolidine and naphthalene moieties, providing intuitive guidance for structural modifications.

Molecular Activity Mapping and Hotspot Identification on the Scaffold

Molecular activity mapping, often achieved through pharmacophore modeling, aims to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific biological target and elicit a response. researchgate.net These features represent the "hotspots" on the this compound scaffold that are crucial for its biological activity.

A pharmacophore model for a series of active this compound derivatives would typically include features such as:

Hydrophobic/Aromatic Regions: The naphthalene ring is a prominent hydrophobic and aromatic feature, likely critical for van der Waals and π-π stacking interactions.

Hydrogen Bond Acceptors/Donors: The pyrrolidine nitrogen can act as a hydrogen bond acceptor. Substituents on either the pyrrolidine or naphthalene ring could introduce additional hydrogen bond donor or acceptor sites.

Positive/Negative Ionizable Features: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, forming a positive ionizable feature that may interact with an anionic residue (e.g., aspartate or glutamate) in the target protein.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov This "scaffold hopping" approach can lead to the discovery of new chemical series with potentially improved properties. The model also provides a visual representation of the key interaction points, guiding the design of new derivatives by ensuring that proposed modifications retain or enhance these critical features. researchgate.net

Mechanistic Investigations Involving 1 1 Naphthyl Pyrrolidine

Mechanistic Pathways in the Synthesis of Naphthylpyrrolidines (e.g., Cycloadditions, Oxidations)

The synthesis of naphthylpyrrolidines and related N-heterocycles often involves complex mechanistic pathways, including cycloadditions and subsequent oxidations. These reactions are crucial for constructing the core pyrrolidine (B122466) ring and introducing the naphthyl group, often with high stereoselectivity.

One prominent pathway is the enantioselective 1,3-dipolar cycloaddition of an azomethine ylide, followed by an oxidation step to form the final aromatic pyrrole (B145914) ring. nih.gov This sequence has been successfully applied to the preparation of axially chiral 2-naphthylpyrroles. The mechanism begins with a Cu(I)/Fesulphos-catalyzed reaction that yields a pyrrolidine adduct with excellent enantioselectivity. nih.gov This adduct is then subjected to an oxidation process. The choice of oxidant is critical for preserving the stereochemical information. For instance, while 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can achieve the oxidation, it may lead to low enantioselectivity. nih.gov Milder conditions, such as DDQ combined with blue light irradiation, have been shown to facilitate an effective central-to-axial chirality transfer, yielding the desired naphthylpyrrole with high atroposelectivity. nih.gov

Another intricate mechanistic route involves the reaction of pyrrolidine as a nucleophile in the oxidation of other naphthalene (B1677914) derivatives. For example, the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with lead tetraacetate (LTA) in the presence of pyrrolidine generates several products, including 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. The proposed mechanism suggests that the oxime is first oxidized to an o-naphthoquinone nitrosomethide intermediate. mdpi.com Pyrrolidine then acts as a nucleophile, attacking this intermediate via a Michael addition to form a nitroso adduct. mdpi.com This adduct undergoes a 5-exo-trig cyclization, where the hydroxy group adds to the nitroso group, forming a transient N-hydroxy intermediate. The final product is formed by the elimination of water. mdpi.com

Furthermore, the dehydrogenation of pyrrolidines to form pyrroles represents a key oxidative transformation. A catalytic approach using commercially available B(C₆F₅)₃ has been developed for this purpose. acs.org The proposed mechanism involves the borane (B79455) mediating a hydride abstraction from the α-nitrogen position in the pyrrolidine ring to create an iminium borohydride (B1222165). This intermediate is then deprotonated by another molecule of the starting pyrrolidine, leading to the formation of a dihydropyrrole and an ammonium (B1175870) borohydride intermediate. acs.org This process effectively removes one equivalent of hydrogen from the amine.

Table 1: Overview of Mechanistic Pathways in Naphthylpyrrolidine Synthesis

| Pathway | Key Reaction Type(s) | Catalyst/Reagent | Key Intermediates | Final Product Type |

| Cycloaddition/Aromatization nih.gov | 1,3-Dipolar Cycloaddition, Oxidation | Cu(I)/Fesulphos, DDQ/Blue Light | Azomethine Ylide, Pyrrolidine Adduct | Axially Chiral Naphthylpyrrole |

| Oxidative Nucleophilic Addition mdpi.com | Oxidation, Michael Addition, Cyclization | Lead Tetraacetate (LTA) | o-Naphthoquinone Nitrosomethide, Nitroso Adduct | Naphthoisoxazole |

| Catalytic Dehydrogenation acs.org | Oxidation | B(C₆F₅)₃ | Iminium Borohydride, Dihydropyrrole | Pyrrole |

Role of 1-(1-Naphthyl)pyrrolidine as a Reaction Intermediate or Precursor

In multi-step syntheses, pyrrolidine-containing molecules, including naphthylpyrrolidine derivatives, often serve as crucial intermediates or precursors to more complex molecular architectures. Their stability allows for isolation and subsequent functionalization, while their inherent reactivity can be harnessed for further transformations.

In the synthesis of axially chiral naphthylpyrroles, a substituted pyrrolidine is a key, stable intermediate. nih.gov Following a highly enantioselective 1,3-dipolar cycloaddition, an N-benzyl pyrrolidine adduct is formed. This compound is not the final target but serves as a direct precursor to the desired naphthylpyrrole. The critical final step is the oxidation of this pyrrolidine ring to an aromatic pyrrole ring. This transformation highlights the role of the pyrrolidine as a foundational scaffold upon which the final aromatic system is constructed. nih.gov

Similarly, in the synthesis of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, a complex nitroso adduct containing the pyrrolidine moiety is a pivotal, albeit transient, intermediate. mdpi.com This intermediate, formed from the Michael addition of pyrrolidine to an o-naphthoquinone nitrosomethide, contains all the necessary atoms and connectivity for the subsequent cyclization and dehydration steps that lead to the final heterocyclic product. The pyrrolidine is therefore not just a substituent but an integral part of the reaction's core mechanistic pathway. mdpi.com

The pyrrolidine ring itself can be a precursor to other reactive intermediates. For example, 1-alkylprolines (which contain a pyrrolidine ring) react with oxalyl chloride in decarbonylative reactions to form 1-alkyl-1-pyrrolinium compounds. ntnu.edu.tw These pyrrolinium ions are identified as the reactive intermediates that can subsequently engage in Mannich reactions with various nucleophiles to yield 2-substituted pyrrolidines. ntnu.edu.tw This demonstrates how the pyrrolidine structure can be activated to become a potent electrophile, serving as a precursor for C-C bond formation.

Table 2: Pyrrolidine Derivatives as Intermediates and Precursors

| Intermediate/Precursor | Subsequent Reaction | Final Product |

| N-benzyl pyrrolidine adduct nih.gov | DDQ/Blue Light-mediated Oxidation | Axially Chiral Naphthylpyrrole |

| Nitroso adduct mdpi.com | Cyclization and Dehydration | 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole |

| 1-Alkyl-1-pyrrolinium ion ntnu.edu.tw | Mannich Reaction | 2-Substituted Pyrrolidine |

Catalytic Reaction Mechanisms Where Pyrrolidine Moieties are Active Sites

The pyrrolidine moiety is the cornerstone of one of the most significant classes of organocatalysts, with L-proline and its derivatives being preeminent examples. In these systems, the secondary amine of the pyrrolidine ring functions as the active site, initiating a catalytic cycle based on enamine or iminium ion formation.

The classic example is the proline-catalyzed intermolecular aldol (B89426) reaction. nih.gov The catalytic mechanism is initiated by the reaction between the secondary amine of the pyrrolidine catalyst and a ketone (a carbonyl donor). This acid-catalyzed condensation forms a nucleophilic enamine intermediate. researchgate.net This enamine then attacks the carbonyl group of an aldehyde (the acceptor), forming a new carbon-carbon bond and leading to an iminium ion intermediate. The final step is the hydrolysis of this iminium ion, which releases the aldol product and regenerates the pyrrolidine catalyst, thus completing the catalytic cycle. nih.govresearchgate.net

The stereochemistry of the product is controlled by the chiral environment of the pyrrolidine catalyst during the C-C bond-forming step. The rigid five-membered ring structure of pyrrolidine and its substituents create a well-defined chiral pocket that directs the facial selectivity of the enamine's attack on the aldehyde. For aromatic aldehydes, the amount of pyrrolidine catalyst required can depend on the electronic nature of the substituents on the aromatic ring. researchgate.net

The efficacy of these catalysts can be finely tuned by modifying the pyrrolidine scaffold. For instance, diarylprolinol silyl (B83357) ethers are highly effective organocatalysts for the asymmetric functionalization of aldehydes. nih.gov The catalytic activity is attributed to the pyrrolidine nitrogen, which activates the substrate, while the bulky substituents on the ring provide the necessary steric hindrance to control the stereochemical outcome. The fundamental mechanism remains rooted in the ability of the pyrrolidine's secondary amine to reversibly form reactive intermediates with carbonyl compounds.

Table 3: Role of the Pyrrolidine Moiety in Organocatalysis

| Catalyst Type | Key Reaction | Role of Pyrrolidine N-H | Key Intermediate(s) |

| L-Proline nih.govresearchgate.net | Asymmetric Aldol Reaction | Forms enamine with ketone donor | Enamine, Iminium Ion |

| Diarylprolinol Silyl Ethers nih.gov | Asymmetric Aldehyde Functionalization | Forms iminium ion with α,β-unsaturated aldehyde | Iminium Ion |

| Pyrrolidine researchgate.net | Aldol Condensation | Forms enamine with ketone donor | Enamine |

Biological and Pharmacological Research of Naphthylpyrrolidine Compounds

Neuroactive Properties and Central Nervous System (CNS) Activity

Research into the neuroactive profile of naphthyl-containing pyrrolidine (B122466) derivatives has primarily centered on their interaction with monoamine systems, which are crucial for neurotransmission in the mammalian brain. These systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), are key targets for therapeutic agents.

Studies on pyrovalerone analogs, a class of compounds that includes a 1-naphthyl derivative, have demonstrated significant activity as monoamine uptake inhibitors. Specifically, the compound 1-(1-naphthyl)-2-pyrrolidin-1-yl-pentan-1-one, a close analog of 1-(1-Naphthyl)pyrrolidine, has been evaluated for its ability to inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

This naphthyl analog was found to be a potent, non-selective inhibitor, binding to all three monoamine transporters and inhibiting their reuptake mechanisms at nanomolar concentrations. This contrasts with many other compounds in the same study, which showed selectivity for DAT and NET while being largely inactive at SERT. The broad-spectrum activity of the naphthyl derivative highlights its potential to modulate the synaptic concentrations of all three key monoamines.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition of 1-(1-naphthyl)-2-pyrrolidin-1-yl-pentan-1-one

| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

|---|---|---|

| Dopamine (DAT) | 18.4 ± 3.1 | 15.1 ± 1.2 |

| Norepinephrine (NET) | 85.7 ± 11.5 | 41.3 ± 4.2 |

| Serotonin (SERT) | 67.3 ± 3.5 | 83.7 ± 15.1 |

To assess the specificity of these compounds, their affinity for various postsynaptic receptors was also investigated. The same study that evaluated monoamine transporter inhibition also examined the binding of a subset of these pyrovalerone analogs, including the naphthyl derivative, to several key serotonin and dopamine receptor subtypes.

The findings indicated a high degree of selectivity for the monoamine transporters over the tested receptors. The evaluated compounds, which are structurally related to this compound, were found to have no significant affinity for the serotonin receptors 5HT1A, 5HT1B, and 5HT1C, nor for the dopamine receptors D1, D2, and D3. This suggests that the primary mechanism of CNS activity for this class of compounds is the inhibition of neurotransmitter reuptake, rather than direct interaction with these postsynaptic receptors.

Enzyme Inhibition Studies

The interaction of this compound with various enzyme systems is a critical area of pharmacological research. However, based on available scientific literature, specific studies on the inhibitory activity of this compound against the following enzymes have not been reported.

There is no available research data detailing the effects of this compound on glycosidase or aldose reductase enzymes. While other polyhydroxylated pyrrolidine derivatives have been investigated as inhibitors of these enzymes, studies specifically involving the 1-naphthyl substituted pyrrolidine are absent from the current body of scientific literature.

No studies were found that specifically evaluate this compound as an inhibitor of aminoglycoside 6'-N-acetyltransferase. Research in this area has focused on more complex pyrrolidine pentamine scaffolds, which differ significantly in structure from this compound.

There is no published research specifically investigating the inhibitory activity of this compound against retinoic acid metabolizing enzymes, such as those from the CYP26 family. While other naphthalenic structures have been examined for this activity, data on the this compound compound is not present in the available literature.

Matrix Metalloproteinase (MMP) Inhibition

Pyrrolidine derivatives have been a focus of research for developing inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in both normal physiological processes and diseases like cancer and arthritis. nih.gov The pyrrolidine ring is considered an excellent scaffold for designing MMP inhibitors. nih.gov

Research has led to the classification of these inhibitors into categories such as sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. nih.gov Synthetic MMP inhibitors based on the pyrrolidine scaffold have demonstrated low nanomolar activity against certain MMP subclasses, underscoring the potential of this chemical structure in designing potent and selective inhibitors. nih.gov Hybrid benzofuroxan-based pyrrolidine hydroxamates have also been synthesized and shown to be effective inhibitors of MMP-2 and MMP-9. nih.gov

Anticancer and Antitumor Activities of Pyrrolidine Derivatives

The pyrrolidine scaffold is a key structural component in many compounds with demonstrated anticancer and antitumor properties. nih.gov Various derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines.

For instance, certain pyrrole (B145914) and pyrrolidine derivatives have shown growth inhibitory activity against human breast cancer (MDA-MB-231) and chronic myelogenous leukemia (K562) cell lines. researchgate.net Some of these compounds exhibited selectivity, being more active against cancer cells than non-cancerous cells. researchgate.net

Other research has focused on pyrrolidinyl-carbazole derivatives, which have shown antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). nih.gov Additionally, spiro[pyrrolidine-thiazolo-oxindoles] have demonstrated broad biological activity against HepG2 (liver cancer), MCF-7, and HCT-116 (colon cancer) cell lines. researchgate.net

The following table summarizes the anticancer activity of selected pyrrolidine derivatives against various cancer cell lines.

Anti-inflammatory and Antimicrobial Properties